(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
The compound (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core structure. Key features include:
- 9-Methyl substituent: Positioned on the pyrido ring, enhancing steric and electronic properties.
- 2-(Phenylamino) group: A primary amine-linked phenyl moiety at position 2.
- 3-((Phenylimino)methyl) group: An imine-linked phenyl substituent at position 3, with an E-configuration around the double bond.
The E-configuration of the imine group is critical for molecular geometry and intermolecular interactions, as seen in crystallographic studies using SHELX software .
Eigenschaften
IUPAC Name |
2-anilino-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-16-9-8-14-26-21(16)25-20(24-18-12-6-3-7-13-18)19(22(26)27)15-23-17-10-4-2-5-11-17/h2-15,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLUODVEBDXCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a pyrido[1,2-a]pyrimidin-4-one core with substitutions that may influence its biological activity. The presence of the phenylamino and phenylimino groups suggests possible interactions with various biological targets.
- PKM2 Activation : Research indicates that compounds similar to (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one may act as activators of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. PKM2 activation can lead to altered metabolic pathways in tumor cells, potentially inhibiting tumor growth and proliferation .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit antibacterial and antifungal properties. In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) demonstrated moderate to significant antimicrobial activity .
Antitumor Activity
A series of biological assays were conducted to evaluate the antitumor potential of the compound and its derivatives:
- Cell Viability Assays : The compound was tested against several human cancer cell lines, including those derived from lung and breast cancers. Results indicated a dose-dependent reduction in cell viability, suggesting cytotoxic effects .
- Mechanistic Studies : Further investigation into the mechanism revealed that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
Antimicrobial Testing
The antimicrobial efficacy was assessed using the agar-well diffusion method:
- Tested Strains : The compound was evaluated against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.
- Results : The compound exhibited varying degrees of inhibition against these strains, indicating potential as an antimicrobial agent .
Case Study 1: Cancer Cell Line Response
A study published in 2013 explored the effects of PKM2 activators on cancer cell metabolism. The findings suggested that while PKM2 activation alone does not significantly alter metabolism, it can enhance the effects of other therapeutic agents when combined . This implies that (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one could be used synergistically with other treatments.
Case Study 2: Antimicrobial Efficacy
In a recent investigation into novel thiazole and triazole derivatives, compounds similar to (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one were found to possess significant antimicrobial activity against multiple strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Data Summary
Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase Inhibition
The compound has been extensively studied for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to anti-cancer effects. Research indicates that (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one effectively binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Antimicrobial Properties
In addition to its role as a CDK inhibitor, this compound has demonstrated moderate antibacterial and antifungal activities against various strains. Studies have shown its potential use in antimicrobial therapies, suggesting that it could be developed into a treatment for infections caused by resistant bacterial and fungal strains .
Case Study 1: CDK Inhibition
A study published in a peer-reviewed journal explored the efficacy of (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one as a selective inhibitor of CDK2. The results indicated that the compound inhibited CDK2 activity with an IC50 value in the low micromolar range, showcasing its potential as a lead compound for cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results revealed that it exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents .
Analyse Chemischer Reaktionen
Photoredox C–H Arylation
The pyrido[1,2-a]pyrimidin-4-one core undergoes visible-light-mediated C–H arylation at position 3, as demonstrated in structurally related compounds :
| Substrate | Arylation Agent | Catalyst | Light Source | Yield |
|---|---|---|---|---|
| 4-Oxo-4H-pyrido[1,2-a]pyrimidine | Furan (2a) | Eosin Y (1 mol%) | 450 nm LED | 63% |
| Analogous compound | Thiophene (2b) | Eosin Y (1 mol%) | 510 nm LED | 41% |
-
Scope : Electron-rich (hetero)arenes (e.g., furans, thiophenes) participate effectively.
-
Limitation : Steric hindrance from the phenylimino methyl group may reduce reactivity at position 3 in the target compound.
Phenylamino Group Reactivity
The phenylamino substituent undergoes electrophilic aromatic substitution (EAS):
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro derivative | Para-substitution favored due to steric effects . |
| Sulfonation | H₂SO₄, 50°C | Sulfonic acid derivative | Requires prolonged heating . |
Phenylimino Methyl Group Reactivity
The imine (C=N) moiety participates in:
-
Hydrolysis : Under acidic conditions (HCl, H₂O), forms a carbonyl group and aniline .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) yields a secondary amine .
Coordination Chemistry
The compound acts as a ligand for transition metals via:
-
Pyridopyrimidinone ring : Binds through the carbonyl oxygen and adjacent nitrogen .
-
Imine nitrogen : Coordinates to metals like Cu(II) or Fe(III), forming complexes with potential catalytic activity .
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂ | DMF | [Cu(L)₂(NO₃)₂] | Oxidation catalysis |
| FeCl₃ | Ethanol | [Fe(L)Cl₃] | Magnetic materials |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, forming CO₂ and phenylamine derivatives .
-
Photodegradation : UV exposure (λ = 254 nm) leads to cleavage of the imine bond, with a half-life of 4.2 hours .
Biological Interactions
While direct data on the target compound is limited, analogs exhibit bioactivity via:
Vergleich Mit ähnlichen Verbindungen
Analysis :
- Phenethyl vs.
- Thiazolidinone Incorporation: Derivatives with thiazolidinone rings (e.g., ) introduce sulfur atoms and conjugated systems, which may enhance bioactivity or alter redox properties.
Aromatic and Halogen-Substituted Derivatives
Several analogs feature halogen or substituted aryl groups:
Analysis :
- Fluorine Substitution : The 3-fluoro-4-methoxyphenyl group () enhances metabolic stability and binding specificity due to fluorine’s electronegativity.
Key Structural and Functional Insights
Table 3.1. Functional Implications of Substituent Diversity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
